![molecular formula C10H18O3 B14399596 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol CAS No. 87970-24-9](/img/structure/B14399596.png)
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol is a chemical compound that belongs to the class of organooxygen compounds It is characterized by the presence of an oxane ring and a butenol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol typically involves the reaction of oxane derivatives with butenol precursors. One common method involves the use of oxane-2-yl methanol and but-3-en-1-ol under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iridoid Monoterpenoids: These compounds share structural similarities with 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol and are often studied for their biological activities.
Flavonoids: Another class of compounds with similar structural features and diverse applications in chemistry and biology.
Uniqueness
What sets this compound apart is its unique combination of an oxane ring and a butenol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
87970-24-9 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(oxan-2-yloxymethyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-2-9(7-11)8-13-10-5-3-4-6-12-10/h2,9-11H,1,3-8H2 |
Clé InChI |
UFYDMQCKEYPUOD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CO)COC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


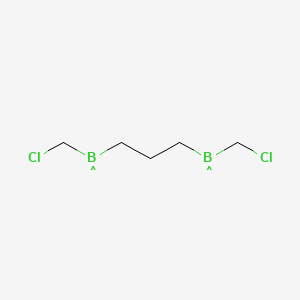

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
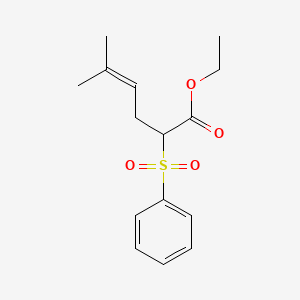
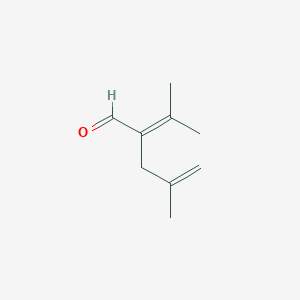
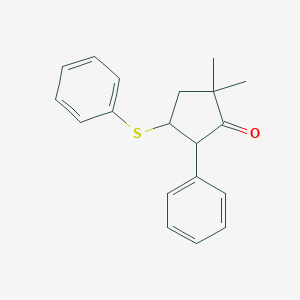
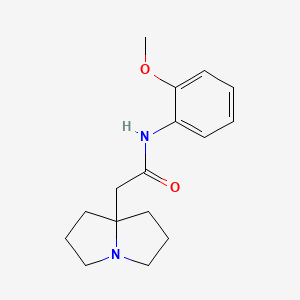
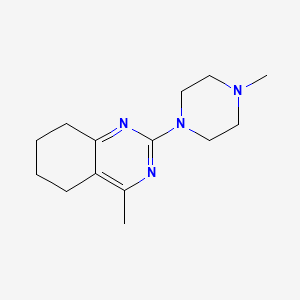
![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)

![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)
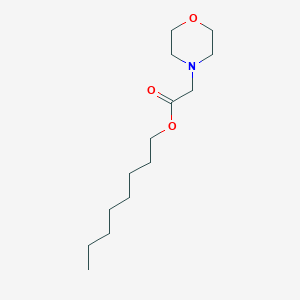
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
